Synthetic Utility: Essential Intermediate for ω-Hydroxy-Dienestrol Synthesis
The compound is the documented and required intermediate for the synthesis of ω-hydroxy-β-dienestrol, a major DES metabolite. The synthetic pathway from α-dienestroldiacetate proceeds specifically via ω-acetoxy-β-dienestroldiacetate (this compound) and the ω-bromo derivative [1]. The conversion of this compound to the target ω-hydroxy metabolite is a critical step, providing a clear and verifiable synthetic route [1].
| Evidence Dimension | Synthetic pathway viability |
|---|---|
| Target Compound Data | Essential intermediate; required for hydrolysis to ω-hydroxy-β-dienestrol |
| Comparator Or Baseline | Dienestrol diacetate (CAS 84-19-5); other non-ω-substituted DES analogs |
| Quantified Difference | Unique pathway feasibility (Qualitative difference) |
| Conditions | Multi-step organic synthesis per Metzler (1978) protocol |
Why This Matters
This establishes the compound's primary procurement justification as a specific, non-substitutable precursor in the defined synthetic sequence for a biologically relevant DES metabolite.
- [1] Metzler, M. (1978). Synthesis of diethylstilbestrol metabolites: ω-hydroxy-dienestrol and derivatives. Tetrahedron, 34(20), 3113–3117. https://doi.org/10.1016/0040-4020(78)87007-0 View Source
